molecular formula C14H20N2 B14070870 1,1'-Benzene-1,3-diyldipyrrolidine CAS No. 27594-18-9

1,1'-Benzene-1,3-diyldipyrrolidine

Cat. No.: B14070870
CAS No.: 27594-18-9
M. Wt: 216.32 g/mol
InChI Key: AXDQOOKJHFIYLE-UHFFFAOYSA-N
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Description

1,1'-Benzene-1,3-diyldipyrrolidine is a bicyclic organic compound featuring a benzene core substituted at the 1 and 3 positions with pyrrolidine moieties.

Pyrrolidine derivatives, such as (3R)-(-)-1-Benzyl-3-aminopyrrolidine (C₁₁H₁₆N₂; molecular weight 176.26 g/mol), demonstrate the versatility of pyrrolidine rings in chiral synthesis and pharmaceutical applications . Similarly, benzene-1,3-diamine derivatives (e.g., 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine) are utilized in synthesizing bioactive molecules with antimicrobial properties . These examples underscore the relevance of benzene-linked nitrogen-containing heterocycles in diverse fields.

Properties

CAS No.

27594-18-9

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(3-pyrrolidin-1-ylphenyl)pyrrolidine

InChI

InChI=1S/C14H20N2/c1-2-9-15(8-1)13-6-5-7-14(12-13)16-10-3-4-11-16/h5-7,12H,1-4,8-11H2

InChI Key

AXDQOOKJHFIYLE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Benzene-1,3-diyldipyrrolidine typically involves the reaction of benzene-1,3,5-triol (phloroglucinol) with γ-ureidoacetals in the presence of trifluoroacetic acid as a catalyst . This method allows for the efficient formation of the desired dipyrrolidine derivative.

Industrial Production Methods: While specific industrial production methods for 1,1’-Benzene-1,3-diyldipyrrolidine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Benzene-1,3-diyldipyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the pyrrolidine rings or the benzene core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyrrolidine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or pyrrolidine moieties.

Scientific Research Applications

1,1’-Benzene-1,3-diyldipyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Benzene-1,3-diyldipyrrolidine involves its interaction with specific molecular targets. For instance, molecular docking studies suggest that the compound may interact with proteins such as Akt, influencing their activity and downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications References
1,1'-Benzene-1,3-diyldipyrrolidine Benzene + 2 pyrrolidines Pyrrolidine rings (N-containing) ~250–300 (estimated) Ligands, MOFs, catalysis
(3R)-(-)-1-Benzyl-3-aminopyrrolidine Pyrrolidine + benzyl Amino, benzyl 176.26 Chiral synthesis
Benzene-1,3-diamine derivatives Benzene + 2 amines Amino, pyrimidine, pyridine ~250–350 Antimicrobial agents
Oxyresveratrol Stilbene + benzene diol Hydroxyl, ethenyl 244.24 Pharmacological research

Key Observations :

  • Nitrogen Content : this compound and its analogs (e.g., benzene-1,3-diamine derivatives) share nitrogen-rich frameworks, enhancing their utility in coordination chemistry and drug design .
  • Rigidity vs. Flexibility : The benzene core in this compound provides rigidity, contrasting with the flexible alkyl chains in MOF ligands like biphenyl or terphenyl, which are tailored for pore-size modulation .

Functional and Catalytic Properties

1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) (CAS 3006-93-7), a structurally related compound, is commercially available (priced at ¥60–990 per 25–500 g) and used in fine chemical synthesis . Its diketone groups differ from the pyrrolidine rings in this compound, highlighting how substituents dictate reactivity. For example:

  • Catalysis: Metal-organic frameworks (MOFs) functionalized with amino groups (–NH₂) exhibit enhanced gas adsorption and catalytic activity compared to halogenated analogs (–Br) .
  • Bioactivity : Benzene-1,3-diamine derivatives with pyridine/pyrimidine substituents show selective antimicrobial activity (e.g., Compound 8b in ), suggesting that electronic effects from nitrogen atoms critically influence biological interactions.

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